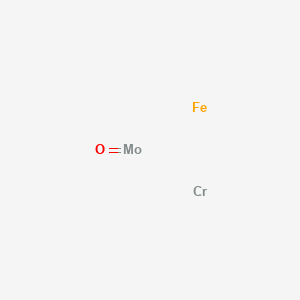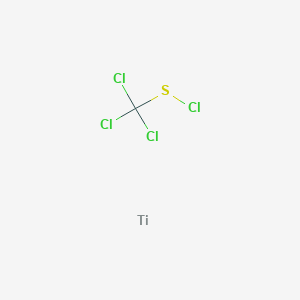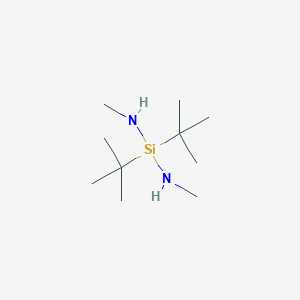![molecular formula C12H14O3 B12559034 2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)- CAS No. 171230-53-8](/img/structure/B12559034.png)
2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)- is an organic compound belonging to the class of furanones. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by the presence of a dihydrofuranone ring substituted with a 3-methoxyphenylmethyl group at the 4-position. The (4S)- configuration indicates the specific stereochemistry of the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)- can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a γ-keto ester, in the presence of an acid catalyst. The reaction conditions typically include:
Temperature: Moderate temperatures (50-100°C)
Catalyst: Acid catalysts like sulfuric acid or p-toluenesulfonic acid
Solvent: Organic solvents such as toluene or dichloromethane
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.
化学反応の分析
Types of Reactions
2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuran ring.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Introduction of various functional groups on the aromatic ring.
科学的研究の応用
2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)- involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription of genes related to its biological activity.
類似化合物との比較
Similar Compounds
- 2(3H)-Furanone, dihydro-4-[(4-methoxyphenyl)methyl]-, (4S)-
- 2(3H)-Furanone, dihydro-4-[(3-hydroxyphenyl)methyl]-, (4S)-
- 2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)ethyl]-, (4S)-
Uniqueness
2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)- is unique due to its specific substitution pattern and stereochemistry, which can influence its biological activity and chemical reactivity. The presence of the 3-methoxyphenylmethyl group at the 4-position and the (4S)- configuration contribute to its distinct properties compared to other similar compounds.
特性
CAS番号 |
171230-53-8 |
|---|---|
分子式 |
C12H14O3 |
分子量 |
206.24 g/mol |
IUPAC名 |
(4S)-4-[(3-methoxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C12H14O3/c1-14-11-4-2-3-9(6-11)5-10-7-12(13)15-8-10/h2-4,6,10H,5,7-8H2,1H3/t10-/m0/s1 |
InChIキー |
WESGCSPEVZMPOR-JTQLQIEISA-N |
異性体SMILES |
COC1=CC=CC(=C1)C[C@H]2CC(=O)OC2 |
正規SMILES |
COC1=CC=CC(=C1)CC2CC(=O)OC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


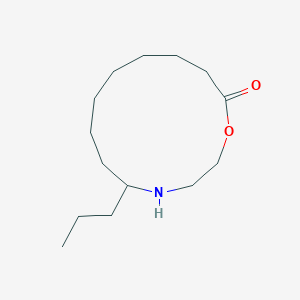

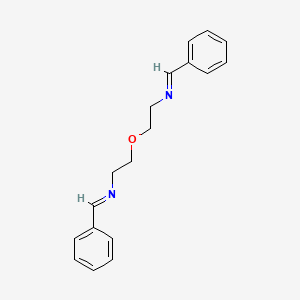
![4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B12558968.png)
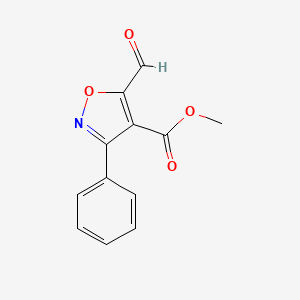
![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-3,3-dimethyl-](/img/structure/B12558981.png)

